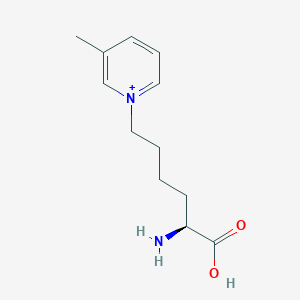
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine is a compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyridinium ring substituted with a methyl group and an L-norleucine moiety, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine typically involves the reaction of 3-methylpyridine with L-norleucine under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium salt. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinium ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridinium Salts: Structurally similar compounds with diverse applications in chemistry and biology.
N-(Pyridin-2-yl)amides: Compounds with similar pyridinium structures but different functional groups.
3-Bromoimidazo[1,2-a]pyridines: Compounds with a similar pyridinium core but different substituents.
Uniqueness
6-(3-Methylpyridin-1-ium-1-yl)-L-norleucine is unique due to its specific substitution pattern and the presence of the L-norleucine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
654050-74-5 |
|---|---|
Molekularformel |
C12H19N2O2+ |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
(2S)-2-amino-6-(3-methylpyridin-1-ium-1-yl)hexanoic acid |
InChI |
InChI=1S/C12H18N2O2/c1-10-5-4-8-14(9-10)7-3-2-6-11(13)12(15)16/h4-5,8-9,11H,2-3,6-7,13H2,1H3/p+1/t11-/m0/s1 |
InChI-Schlüssel |
PRAJIALXRLLWEZ-NSHDSACASA-O |
Isomerische SMILES |
CC1=C[N+](=CC=C1)CCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
CC1=C[N+](=CC=C1)CCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


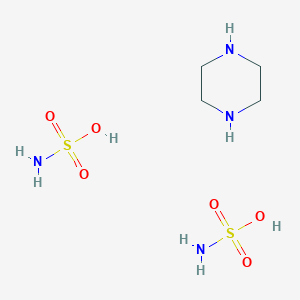
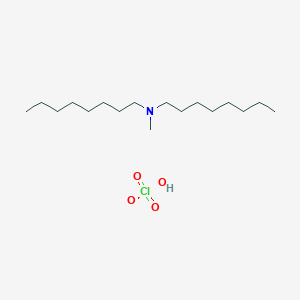
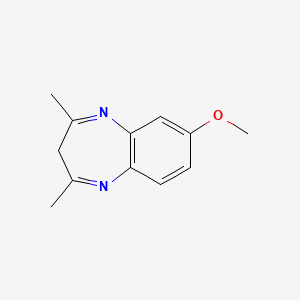
![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)
![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)
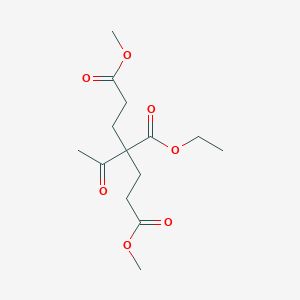

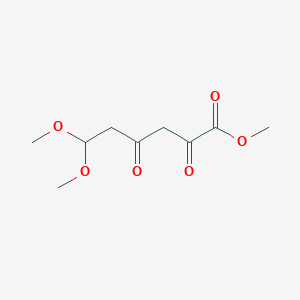
![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)

